molecular formula C17H16FN5O2 B2555655 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034476-36-1

2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Katalognummer: B2555655
CAS-Nummer: 2034476-36-1
Molekulargewicht: 341.346
InChI-Schlüssel: HEVOZCLTXDONEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a unique acetamide backbone with two critical substituents:

  • A 2-fluorophenoxy group linked via an ethyl chain to the acetamide nitrogen.
  • A pyrazin-2-yl-substituted imidazole moiety attached to the ethyl chain.

Eigenschaften

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-15(13)25-12-16(24)21-7-9-23-10-8-22-17(23)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVOZCLTXDONEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

This compound features a complex structure that includes a fluorophenoxy group, an imidazole ring, and a pyrazine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.

Antitumor Activity

Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide exhibit significant antitumor properties. For instance, a related imidazole derivative demonstrated outstanding antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The study reported an IC50 value of 18.53 µM , indicating effective inhibition of cell proliferation compared to established chemotherapeutics like 5-FU and MTX .

CompoundCell LineIC50 (µM)Comparison
4fA54918.53More potent than 5-FU
4fHeLa3.24Higher apoptosis rate than 5-FU

The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, the compound was shown to increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This shift in protein expression leads to enhanced apoptotic activity, making it a promising candidate for further development as an antitumor agent.

Case Studies

In a notable case study involving related pyrazine compounds, researchers evaluated the antiproliferative effects on multiple cancer cell lines. The findings highlighted that modifications to the structure significantly influenced biological activity. For instance, the introduction of specific substituents on the imidazole ring improved selectivity for tumor cells over normal cells .

Comparative Analysis with Other Compounds

To better understand the efficacy of 2-(2-fluorophenoxy)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, it is useful to compare it with other known compounds exhibiting similar activities:

Compound NameTarget Cancer TypeIC50 (µM)Mechanism of Action
5-Fluorouracil (5-FU)Various~20Inhibition of RNA synthesis
Methotrexate (MTX)Various~15Inhibition of dihydrofolate reductase
4fA54918.53Induction of apoptosis via Bax/Bcl-2 ratio

Vergleich Mit ähnlichen Verbindungen

Zamaporvint (WHO-Listed Compound)

Structure : 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide .

  • Similarities :
    • Both compounds share an acetamide backbone and imidazole-pyrazine hybrid structure.
    • Pyrazine rings may facilitate π-π stacking or hydrogen bonding in target interactions.
  • Differences: Zamaporvint includes a trifluoromethylpyridine substituent on the imidazole, enhancing lipophilicity, whereas the target compound has a 2-fluorophenoxy group. The pyridine ring in zamaporvint may confer additional binding specificity, possibly for antiviral targets.

Table 1: Structural Comparison

Feature Target Compound Zamaporvint
Imidazole Substituent Pyrazin-2-yl 5-methyl-4-(trifluoromethylpyridin-4-yl)
Acetamide Substituent 2-Fluorophenoxyethyl 5-(Pyrazin-2-yl)pyridin-2-yl
Fluorine Position Phenoxy ring Trifluoromethyl group on pyridine

Benzothiazole Derivatives ()

Compounds such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) :

  • Similarities :
    • Acetamide backbone with imidazole or triazole substituents.
    • Heterocyclic moieties (e.g., benzothiazole) may enhance metabolic stability.
  • Differences: The target compound’s pyrazine-imidazole hybrid contrasts with simpler imidazole or triazole groups in 6a–b. Fluorophenoxy groups in the target compound may improve membrane permeability compared to alkoxybenzothiazole substituents.

Nitroimidazole Radiopharmaceuticals ()

Examples include [18F]NEFA and N-(4-fluorobenzil)-2-(2-nitro-1H-imidazol-1-il)acetamida (FBNA) :

  • Similarities :
    • Use of fluorine in structures (e.g., [18F] labeling or fluorobenzyl groups) for imaging or therapeutic applications.
    • Acetamide linkers for modular substitution.
  • Differences :
    • Nitroimidazoles in radiopharmaceuticals target hypoxic tissues, whereas the pyrazine-imidazole hybrid in the target compound may have different biological targets.

Pesticide Analogs ()

Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) :

  • Similarities :
    • Acetamide core with aromatic substituents.
    • Halogen atoms (Cl in metazachlor vs. F in the target compound) for enhanced reactivity.

Role of Fluorine and Heterocycles

  • Fluorine : Enhances metabolic stability and bioavailability, as seen in zamaporvint (trifluoromethyl group) and radiopharmaceuticals .
  • Pyrazine : May improve water solubility or serve as a hydrogen-bond acceptor, critical for target engagement.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.